The 4H-1,3-Oxazin-4-one Scaffold: Structural Dynamics, Synthetic Methodologies, and Therapeutic Applications
The 4H-1,3-Oxazin-4-one Scaffold: Structural Dynamics, Synthetic Methodologies, and Therapeutic Applications
Executive Summary & Core Rationale
The 4H-1,3-oxazin-4-one core is a highly versatile six-membered heterocyclic scaffold characterized by an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. In recent years, this structural motif has garnered significant attention in both medicinal chemistry and agrochemical development due to its unique reactivity profile. Functioning as a masked bidentate oxa/aza-diene, the scaffold is a privileged building block for Diversity-Oriented Synthesis (DOS)[1],[2].
This technical guide provides an in-depth analysis of the structural properties, causal synthetic mechanisms, and downstream derivatizations of 4H-1,3-oxazin-4-ones. By understanding the thermodynamic and kinetic drivers behind its synthesis and ring-contraction pathways, researchers can rationally design novel therapeutics and agrochemicals.
Structural Chemistry and Physicochemical Profiling
The structural integrity of the 4H-1,3-oxazin-4-one ring is heavily influenced by its substituents. Crystallographic studies of related derivatives (such as benzoxazin-4-ones) reveal that the heterocyclic skeleton, together with the carbonyl oxygen, tends to maintain a planar geometry despite potential steric clashes from proximal substituents[3]. This planarity is crucial for its biological target binding, particularly in the inhibition of serine proteases and its interaction with plant enzymes[4],[3].
To contextualize its physical properties, we examine Oxaziclomefone , a commercially significant 4H-1,3-oxazin-4-one derivative utilized as a potent herbicide[5]. Its low aqueous solubility ensures minimal leaching and high retention in soil matrices, a critical parameter for agrochemical efficacy[4].
Table 1: Physicochemical Properties of a Representative 4H-1,3-oxazin-4-one (Oxaziclomefone) [5]
| Property | Quantitative Value / Descriptor |
| IUPAC Name | 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one |
| CAS Registry Number | 153197-14-9 |
| Molecular Weight | 376.3 g/mol |
| Aqueous Solubility (20°C) | 5 - 6 mg/L |
| Primary Application | Agrochemical (Herbicide targeting Echinochloa spp.) |
Synthetic Methodologies and Mechanistic Causality
The synthesis of 4H-1,3-oxazin-4-ones is predominantly driven by the generation of highly reactive acylketene or acyl(imidoyl)ketene intermediates, which subsequently undergo [4+2] hetero-Diels-Alder cycloadditions with appropriate dienophiles (imines or cyanamides)[1],[6].
Mechanistic Pathway Visualization
Caption: Mechanistic pathway for 4H-1,3-oxazin-4-one synthesis via acylketene intermediates.
Protocol 1: Thermolytic Cycloaddition for Oxaziclomefone Analogues
Causality Note: The selection of 150°C is not arbitrary; it is the critical thermal activation threshold required to induce the cycloreversion of the 1,3-dioxin-4-one precursor. This extrudes acetone gas and generates the highly reactive acylketene intermediate in situ. High-boiling solvents (e.g., xylene) or solvent-free conditions are strictly required to prevent premature quenching of the ketene[7],[8].
Step-by-Step Workflow:
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Reagent Preparation: Combine 0.65 g of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one with an equimolar amount (0.65 g) of the corresponding imine (e.g., N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine) in a dry reaction vessel[8].
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Thermal Activation: Heat the mixture to exactly 150°C (or reflux in 3 mL of xylene) for 30 minutes[7].
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Self-Validation Step: Monitor the reaction for the evolution of acetone vapor (which can be trapped or vented). The cessation of gas evolution indicates the complete consumption of the dioxinone precursor.
-
-
Purification: Cool the reaction mixture to room temperature. Purify via silica gel chromatography or recrystallize from a mixed solvent system of hexane and ethyl acetate[7],[8].
-
Self-Validation Step: Confirm product identity via TLC (single spot) and melting point analysis against literature standards.
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Reactivity Profiles and Downstream Derivatizations
The 4H-1,3-oxazin-4-one ring is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of diverse azoles through chemoselective ring contraction . The regioselectivity of this contraction is strictly dictated by the pH of the reaction environment[9].
Mechanistic Divergence in Ring Contraction
Caption: pH-dependent chemoselective ring contraction of 4H-1,3-oxazin-4-ones.
Causality Note: Under basic or neutral conditions (using hydrazine hydrate), the strong nucleophile preferentially attacks the highly electrophilic C-2 position (the imine-like carbon). This triggers ring opening and subsequent cyclization into a 5-membered 1,2,4-triazole . Conversely, under acidic conditions (using hydrazine sulfate), the oxazine ring nitrogen is protonated. This shifts the electrophilicity to the C-6 position (the enone
Table 2: Quantitative Yields of Chemoselective Ring Contractions of 6-Methyl-2-phenyl-4H-1,3-oxazin-4-one [9]
| Reagent | Reaction Environment | Major Product Scaffold | Isolated Yield (%) |
| Hydrazine hydrate | Neutral / Basic | 1,2,4-Triazole | 91.0 |
| Phenylhydrazine | Neutral / Basic | 1-Phenyl-1,2,4-triazole | 76.5 |
| Methylhydrazine | Neutral / Basic | 1-Methyl-1,2,4-triazole | 52.0 |
| Hydrazine sulfate | Acidic | Pyrazole | 73.4 |
| Methylhydrazine sulfate | Acidic | 1-Methylpyrazole | 61.0 |
| Phenylhydrazine sulfate | Acidic | 1-Phenylpyrazole | 42.0 |
Protocol 2: Chemoselective Synthesis of 1,2,4-Triazoles
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Reaction Setup: Dissolve 1.0 equivalent of the 4H-1,3-oxazin-4-one derivative in a polar protic solvent (e.g., ethanol).
-
Nucleophilic Addition: Add 1.2 equivalents of hydrazine hydrate dropwise at room temperature[9].
-
Cyclization: Stir the mixture at reflux until TLC indicates the complete disappearance of the starting material.
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Self-Validation Step: The shift in polarity on the TLC plate will be significant due to the formation of the highly polar triazole ring.
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-
Isolation: Concentrate the solvent in vacuo and recrystallize the crude solid to obtain the pure 1,2,4-triazole[9].
Note: To synthesize pyrazoles, substitute hydrazine hydrate with hydrazine sulfate, ensuring the pH remains acidic throughout the reflux period[9].
Pharmacological and Agrochemical Landscape
The 4H-1,3-oxazin-4-one scaffold is not merely a synthetic intermediate; it possesses profound intrinsic biological activity.
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Agrochemicals (Herbicides): Compounds like Oxaziclomefone exhibit potent stunting and chlorosis effects on susceptible grass weeds (e.g., Echinochloa spp.) in paddy rice[4]. Its unique mode of action bypasses traditional inhibitory pathways, making it invaluable for managing herbicide-resistant weed strains[4],[5].
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Anti-Inflammatory Agents: Isothiazole-fused 4H-1,3-oxazin-4-ones (e.g., 6-(4-chlorophenyl)-3-methylisothiazolo[5,4-d]-4H-1,3-oxazin-4-one) have been synthesized and evaluated for their pharmacological profiles. These derivatives demonstrate significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation models[10],[11].
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Anticancer & Enzyme Inhibition: The core structure is extensively studied for inhibitory activities against anticancer targets and various serine proteases. The planarity of the ring allows it to effectively mimic amide bonds and interact with enzyme active sites[2],[3]. Furthermore, reactions of these scaffolds with ammonium acetate yield complex pyrimidinylquinoxalines, which are highly prized in medicinal chemistry for their broad-spectrum biological activities[12],[13].
References
- PrepChem. "Synthesis of Production of 3-[1-(3-chlorophenyl)cyclopentyl]-6-methyl-5-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one".
- ResearchGate.
- ResearchGate. "Acyl(imidoyl)ketenes: Reactive Bidentate Oxa/Aza-Dienes for Organic Synthesis".
- Semantic Scholar. "Cycloaddition of 4-Acyl-1H-pyrrole-2,3-diones Fused at [e]-Side and Cyanamides: Divergent Approach to 4H-1,3-Oxazines".
- J-Stage. "1, 3-Oxazines and Related Compounds. II. Ring Contraction Reaction of 1, 3-Oxazin-4-one Derivatives into 1, 2, 4-Triazoles and Pyrazoles".
- PubMed. "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity".
- International Weed Science Society (IWSS). "S20MT14P02 - Biological Activity of Herbicides".
- MDPI. "Topical Collection : Heterocycle Reactions".
- Isothiazole.com. "Category: 76-84-6 - Heterocyclic Building Blocks-Isothiazole".
- ResearchGate. "Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides".
- Benchchem. "Oxaziclomefone|Herbicide for Research Use".
- Thieme-connect. "Product Class 9: Acylketenes".
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. iwss.info [iwss.info]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. prepchem.com [prepchem.com]
- 8. EP0605726A1 - 1,3-oxazin-4-one derivative, herbicide containing the same, and novel intermediate for producing the same - Google Patents [patents.google.com]
- 9. 1, 3-Oxazines and Related Compounds. II. Ring Contraction Reaction of 1, 3-Oxazin-4-one Derivatives into 1, 2, 4-Triazoles and Pyrazoles [jstage.jst.go.jp]
- 10. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isothiazole.com [isothiazole.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
